(5-Bromofuran-2-yl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
This compound features a methanone core bridging a 5-bromofuran-2-yl group and a piperazine ring substituted with a 5-(dimethylamino)pyridazin-3-yl moiety. Such structural motifs are common in medicinal chemistry, where piperazine-linked heterocycles are explored for their pharmacokinetic and target-binding properties . While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis likely involves bromination of a furan precursor (as in ) and subsequent coupling to a pre-functionalized piperazine-pyridazine intermediate .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c1-19(2)11-9-14(18-17-10-11)20-5-7-21(8-6-20)15(22)12-3-4-13(16)23-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRIJZBWBKXVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromofuran-2-yl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone, with the molecular formula C15H18BrN5O2 and a molecular weight of approximately 380.246 g/mol, is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmacology and drug development.
Chemical Structure
The compound features a complex structure that includes:
- A bromofuran moiety, which is known for its diverse biological activities.
- A pyridazin ring, which contributes to the compound's interaction with various biological targets.
- A piperazine ring, often associated with neuroactive properties.
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets in cellular pathways. The exact mechanism remains under investigation, but potential targets include:
- Tubulin : The compound may interact with tubulin, affecting microtubule dynamics and leading to cell cycle disruption.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to neuroprotection and inflammation.
Antitumor Activity
Studies have shown that compounds similar to this compound exhibit significant antitumor activity by inducing apoptosis in cancer cells. This is primarily due to their ability to disrupt microtubule polymerization.
Neuroprotective Effects
The presence of the dimethylamino group suggests potential neuroprotective properties. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro studies | Showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness at low concentrations. |
| Mechanistic studies | Highlighted the disruption of microtubule formation as a primary mode of action, leading to cell cycle arrest and apoptosis. |
| Neuroprotection assays | Indicated potential protective effects against oxidative stress in neuronal cell cultures. |
Case Studies
- Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
- Case Study 2 : In a model of neurodegeneration, the compound showed promise in reducing neuronal death induced by toxic agents, supporting its role as a neuroprotective agent.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Scientific Research Applications
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets in cellular pathways. Potential mechanisms include:
- Tubulin Interaction : Disruption of microtubule dynamics, leading to cell cycle arrest.
- Receptor Modulation : Acting as an agonist or antagonist at various receptors, influencing signaling pathways related to neuroprotection and inflammation.
Antitumor Activity
Compounds similar to (5-Bromofuran-2-yl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone have shown significant antitumor activity by inducing apoptosis in cancer cells. This is primarily due to their ability to disrupt microtubule polymerization.
Research Findings on Antitumor Activity
| Study | Findings |
|---|---|
| In vitro studies | Significant cytotoxicity against various cancer cell lines, with low IC50 values indicating effectiveness. |
| Mechanistic studies | Highlighted disruption of microtubule formation as a primary mode of action, leading to apoptosis. |
Neuroprotective Effects
The presence of the dimethylamino group suggests potential neuroprotective properties. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
Research Findings on Neuroprotection
| Study | Findings |
|---|---|
| Neuroprotection assays | Indicated protective effects against oxidative stress in neuronal cell cultures. |
Case Studies
- Case Study 1 : A study on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
- Case Study 2 : In a model of neurodegeneration, the compound showed promise in reducing neuronal death induced by toxic agents, supporting its role as a neuroprotective agent.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of bromofuran, piperazine, and dimethylamino-pyridazine groups. Key comparisons include:
Functional Group Impact
- Bromine vs.
- Pyridazine vs. Pyrimidine : The pyridazine ring in the target (vs. pyrimidine in ) offers distinct electronic properties due to its two adjacent nitrogen atoms, which could influence binding affinity or metabolic stability .
- Dimethylamino Group: This substituent may enhance solubility and serve as a hydrogen-bond acceptor, contrasting with ’s triazole group, which could engage in π-π stacking or metal coordination .
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, structural parallels to known compounds highlight critical considerations:
- Synthetic Scalability : The 90% yield for bromofuran synthesis () suggests a robust route for scaling the target’s brominated component .
- Analytical Challenges : Characterization of such complex heterocycles would require advanced techniques, as demonstrated by the use of 500 MHz NMR and high-resolution mass spectrometry in .
- Knowledge Gaps: Absence of pharmacological or crystallographic data for the target compound limits insights into its bioactivity or conformational preferences. Studies akin to those in (crystal structure analysis) could address this .
Q & A
Basic: What synthetic routes are recommended for preparing (5-Bromofuran-2-yl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions:
Bromofuran Synthesis : Start with bromination of furan derivatives. For example, describes bromination using N-bromosuccinimide (NBS) and 2,2′-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride under reflux (90°C, 4 hours), yielding 90% purity after column chromatography .
Piperazine Coupling : React the bromofuran intermediate with a pre-synthesized 4-(5-(dimethylamino)pyridazin-3-yl)piperazine derivative. Use coupling agents like EDCl/HOBt in dimethylformamide (DMF) or tetrahydrofuran (THF), as described for similar piperazine-furanone conjugates in and .
Purification : Employ silica gel chromatography and recrystallization to isolate the final product.
Advanced: How can reaction conditions be optimized to minimize by-products in bromofuran-piperazine conjugates?
Methodological Answer:
Key optimization strategies include:
- Temperature Control : Maintain reflux temperatures (e.g., 90°C) to ensure complete bromination without decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency between bromofuran and piperazine derivatives .
- Catalyst Use : Add catalytic bases like potassium carbonate to deprotonate intermediates and accelerate coupling reactions .
- Automated Systems : Implement continuous flow reactors for precise control of stoichiometry and reaction time, reducing side reactions (as noted in for similar compounds) .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks. For example, uses 500 MHz NMR to resolve furan and piperazine signals .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Triple TOF 5600 System) verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches, critical for validating the methanone and dimethylamino groups .
Advanced: How does the bromofuran moiety influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromine atom at the 5-position of the furan ring acts as a strong leaving group, facilitating nucleophilic substitution. For example:
- Piperazine Attack : The electron-withdrawing nature of the adjacent carbonyl group enhances electrophilicity at the brominated carbon, enabling piperazine to displace Br− under mild conditions (e.g., THF, 60°C) .
- Competing Reactions : Steric hindrance from the furan ring may reduce reactivity with bulky nucleophiles, necessitating longer reaction times or elevated temperatures .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution ( notes similar furanones exhibit anti-MRSA activity) .
- Time-Kill Kinetics : Monitor bactericidal effects over 24 hours in Mueller-Hinton broth .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced: How can computational models predict the environmental fate of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradation rates using software like EPI Suite, incorporating logP and molecular weight ( emphasizes QSAR for environmental risk assessment) .
- Molecular Dynamics Simulations : Model interactions with soil organic matter to estimate adsorption coefficients (Koc) .
- Metabolic Pathway Prediction : Tools like MetaPred simulate microbial degradation pathways, identifying potential toxic metabolites .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Replication : Conduct independent assays with standardized protocols (e.g., CLSI guidelines) to verify IC50 values .
- Structural Analog Comparison : Compare results with analogs (e.g., pyridazine vs. pyridine derivatives) to isolate structural determinants of activity ( and highlight structural-activity relationships) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and consensus trends .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification at Scale : Replace column chromatography with recrystallization or distillation for cost-effective purification .
- By-Product Management : Optimize solvent ratios (e.g., DMF/water) to precipitate impurities .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to ensure batch consistency .
Advanced: How can researchers validate target engagement in biological systems?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., bacterial topoisomerases) in real-time .
- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization by heating lysates and quantifying protein-denaturation shifts .
- Knockout Models : Use CRISPR/Cas9 to delete putative targets and assess loss of compound efficacy .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure ( outlines SDS guidelines) .
- Waste Disposal : Neutralize acidic/basic by-products before disposal in accordance with EPA regulations .
- Emergency Procedures : Maintain eyewash stations and 0.9% saline solution for accidental contact (per emergency protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
